molecular formula C25H29NO5 B11450136 (3E,5E)-3,5-bis[(2,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one

(3E,5E)-3,5-bis[(2,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one

Cat. No.: B11450136
M. Wt: 423.5 g/mol
InChI Key: IUJKRDRRWFRAHG-AYKLPDECSA-N
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Description

(3E,5E)-3,5-bis[(2,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one is a complex organic compound characterized by its unique structure, which includes two 2,4-dimethoxyphenyl groups attached to a piperidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-3,5-bis[(2,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 1-ethylpiperidin-4-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3E,5E)-3,5-bis[(2,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, hydrogenation catalysts

    Nucleophiles: Halides, alkyl groups

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3E,5E)-3,5-bis[(2,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (3E,5E)-3,5-bis[(2,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Disilanes: Organosilicon compounds with unique electronic properties.

Uniqueness

(3E,5E)-3,5-bis[(2,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H29NO5

Molecular Weight

423.5 g/mol

IUPAC Name

(3E,5E)-3,5-bis[(2,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one

InChI

InChI=1S/C25H29NO5/c1-6-26-15-19(11-17-7-9-21(28-2)13-23(17)30-4)25(27)20(16-26)12-18-8-10-22(29-3)14-24(18)31-5/h7-14H,6,15-16H2,1-5H3/b19-11+,20-12+

InChI Key

IUJKRDRRWFRAHG-AYKLPDECSA-N

Isomeric SMILES

CCN1C/C(=C\C2=C(C=C(C=C2)OC)OC)/C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/C1

Canonical SMILES

CCN1CC(=CC2=C(C=C(C=C2)OC)OC)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)C1

Origin of Product

United States

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